(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound that features a unique combination of fluorinated benzoxazepine and methylthiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the benzoxazepine core, which is then functionalized with a fluorine atom at the 7-position
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like amines or halides.
Scientific Research Applications
Chemistry
In chemistry, (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating various diseases, particularly those involving the central nervous system due to its benzoxazepine core.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure might also make it suitable for use in electronic devices or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzoxazepines and thiophene derivatives. Examples might be:
- 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine
- 4-methylthiophene-2-carboxylic acid
Uniqueness
What sets (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methylthiophen-2-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-10-6-14(20-9-10)15(18)17-4-5-19-13-3-2-12(16)7-11(13)8-17/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOBPOFXAUFLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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